- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesSynthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Tetrahedron, 2006, 62(24), 5709-5716
Cas no 97845-72-2 (Penciclovir Diacetate)
El Penciclovir Diacetato es un profármaco del Penciclovir, un antiviral análogo de nucleósido utilizado principalmente en el tratamiento de infecciones por virus herpes, como el herpes simple (HSV-1 y HSV-2) y el herpes zóster. Su estructura diacetilada mejora la biodisponibilidad y la absorción celular en comparación con el Penciclovir libre. Una vez metabolizado, inhibe selectivamente la ADN polimerasa viral, bloqueando la replicación del virus sin afectar significativamente las células huésped. Su perfil farmacocinético incluye una vida media prolongada en tejidos infectados, lo que permite una dosificación menos frecuente. Es especialmente útil en formulaciones tópicas y sistémicas, destacando por su baja toxicidad y alta especificidad antiviral.
Penciclovir Diacetate structure
Product Name:Penciclovir Diacetate
Número CAS:97845-72-2
MF:C14H19N5O5
Megavatios:337.331162691116
CID:4557780
Update Time:2025-07-21
Penciclovir Diacetate Propiedades químicas y físicas
Nombre e identificación
-
- Penciclovir Diacetate Impurity
- Penciclovir Impurity 3
- 6H-Purin-6-one, 9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-
- 2-[(acetyloxy)methyl]-4-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)butylacetate
- Penciclovir impurity-C
- 9-[4-(Acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)
- BRL 39913
- BRU 39913
- Di-O-acetylpenciclovir
- Penciclovir diacetate
- Penciclovir Diacetate
-
- Renchi: 1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)
- Clave inchi: KQURMIWGELPUHQ-UHFFFAOYSA-N
- Sonrisas: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)COC(C)=O
Penciclovir Diacetate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | P221505-5mg |
Penciclovir Diacetate |
97845-72-2 | 5mg |
$58.00 | 2023-05-17 | ||
| TRC | P221505-10mg |
Penciclovir Diacetate |
97845-72-2 | 10mg |
$ 110.00 | 2023-09-06 | ||
| TRC | P221505-25mg |
Penciclovir Diacetate |
97845-72-2 | 25mg |
$ 241.00 | 2023-09-06 | ||
| TRC | P221505-50mg |
Penciclovir Diacetate |
97845-72-2 | 50mg |
$ 466.00 | 2023-09-06 |
Penciclovir Diacetate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt
1.1 Reagents: 4-(Dimethylamino)pyridine
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt
1.1 Reagents: 4-(Dimethylamino)pyridine
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Referencia
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrochloric acid
2.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: 4-(Dimethylamino)pyridine
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Referencia
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: 4-(Dimethylamino)pyridine
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: 4-(Dimethylamino)pyridine
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C
Referencia
- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites, ChemCatChem, 2014, 6(4), 1028-1042
Métodos de producción 8
Condiciones de reacción
Referencia
- Treatment of herpes virus related diseasesTreatment of herpes virus related diseasesPractical synthesis of antiviral nucleosides, United States, 1998, 70(2), 313-318
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Referencia
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Referencia
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: Hydrochloric acid
3.1 Reagents: 4-(Dimethylamino)pyridine
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Referencia
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: 4-(Dimethylamino)pyridine
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Penciclovir Diacetate Raw materials
- Famciclovir
- 2-Amino-6-chloropurine
- 2-[(acetyloxy)methyl]-4-[(methylsulfonyl)oxy]butyl acetate (non-preferred name)
- Guanosine, monosodium salt (9CI)
- 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(phenylmethyl)-,dihydrochloride
- 2-(Acetoxymethyl)-4-iodobutyl Acetate
- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
- 2-(hydroxyMethyl)butane-1,4-diol
- 1,1,2-triethyl ethane-1,1,2-tricarboxylate
- 2-(Acetoxymethyl)-4-bromobutyl Acetate
- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine
- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol
- N2-acetyl-7-benzylguanine
Penciclovir Diacetate Preparation Products
Penciclovir Diacetate Literatura relevante
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
97845-72-2 (Penciclovir Diacetate) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shandong Jing Kun Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote